molecular formula C3H7Cl2P B099898 Dichloropropylphosphine CAS No. 15573-31-6

Dichloropropylphosphine

Cat. No.: B099898
CAS No.: 15573-31-6
M. Wt: 144.96 g/mol
InChI Key: UFLJRPHRNCPNBH-UHFFFAOYSA-N
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Description

Dichloropropylphosphine is an organophosphorus compound with the molecular formula C₃H₇Cl₂P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various organophosphorus compounds. The compound is known for its reactivity and is utilized in a range of chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloropropylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with propylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:

PCl3+C3H7MgBrC3H7PCl2+MgBrCl\text{PCl}_3 + \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{C}_3\text{H}_7\text{PCl}_2 + \text{MgBrCl} PCl3​+C3​H7​MgBr→C3​H7​PCl2​+MgBrCl

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus trichloride is reacted with propylmagnesium bromide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Dichloropropylphosphine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form propylphosphine.

    Substitution: It can undergo nucleophilic substitution reactions to form a variety of organophosphorus compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Dichloropropylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichloropropylphosphine involves its reactivity with various nucleophiles and electrophiles. The compound can form stable complexes with metals, which makes it useful in catalysis. Its ability to undergo oxidation and reduction reactions also makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

    Dichlorophenylphosphine: Similar in structure but contains a phenyl group instead of a propyl group.

    Dichloromethylphosphine: Contains a methyl group instead of a propyl group.

    Dichloroethylphosphine: Contains an ethyl group instead of a propyl group.

Uniqueness: Dichloropropylphosphine is unique due to its specific reactivity and the types of products it can form. Its propyl group provides different steric and electronic properties compared to other similar compounds, making it suitable for specific applications in synthesis and catalysis .

Biological Activity

Dichloropropylphosphine (DCPP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in the context of toxicity and potential therapeutic applications. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with DCPP.

Overview of this compound

This compound is characterized by its chemical structure, which includes two chlorine atoms and a phosphine group attached to a propyl chain. Its molecular formula is C3H7Cl2PC_3H_7Cl_2P, and it is primarily used in industrial applications, including as a flame retardant and plasticizer.

The biological activity of DCPP is primarily linked to its interaction with various biological molecules, leading to alterations in cellular functions. The key mechanisms include:

  • Enzyme Inhibition : DCPP has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to overstimulation of cholinergic receptors, causing neurotoxic effects.
  • Genotoxicity : Studies indicate that DCPP can induce DNA damage, leading to mutations and potential carcinogenic effects. It has been implicated in the activation of stress response pathways in cells.

Toxicological Studies

Numerous studies have evaluated the toxicological effects of DCPP across various models:

  • Acute Toxicity : In laboratory studies, DCPP exhibited significant acute toxicity in rodent models, with observed lethal concentrations leading to respiratory distress and neurological symptoms.
  • Chronic Exposure : Long-term exposure studies have revealed that DCPP can lead to liver and kidney damage, as well as alterations in body weight and organ weights in treated animals.
Study TypeOrganismKey Findings
Acute ToxicityRatsLC50 values indicating high toxicity levels
Chronic ToxicityMiceSignificant liver hypertrophy and renal changes
GenotoxicityCell culturesInduction of DNA strand breaks and chromosomal aberrations

Case Studies

Several case studies highlight the implications of DCPP exposure:

  • Occupational Exposure : Workers in industries using DCPP have reported symptoms consistent with cholinergic toxicity, including headaches, dizziness, and gastrointestinal disturbances.
  • Environmental Impact : Research has shown that DCPP can leach into groundwater from industrial sites, raising concerns about its effects on aquatic ecosystems. Studies have documented reduced growth rates in freshwater algae exposed to DCPP concentrations as low as 0.002 mg/L.

Research Findings

Recent research has focused on understanding the broader implications of DCPP's biological activity:

  • A study published in Environmental Science & Technology reported that exposure to DCPP led to significant alterations in gene expression related to metabolic pathways and stress responses in cultured cells .
  • Another investigation highlighted the potential for DCPP to act as an endocrine disruptor, affecting hormone signaling pathways critical for reproductive health .

Properties

IUPAC Name

3,3-dichloropropylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2P/c4-3(5)1-2-6/h3H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLJRPHRNCPNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633133
Record name (3,3-Dichloropropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15573-31-6
Record name (3,3-Dichloropropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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